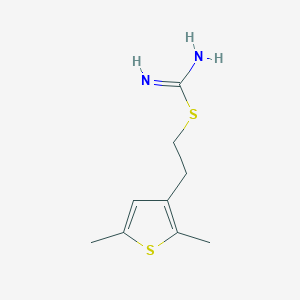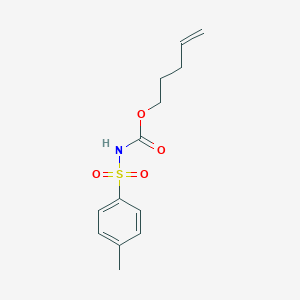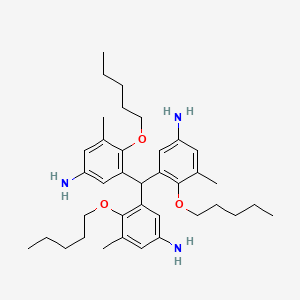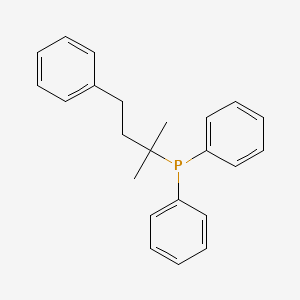![molecular formula C18H16NP B15159858 3-[(Diphenylphosphanyl)methyl]pyridine CAS No. 688315-79-9](/img/structure/B15159858.png)
3-[(Diphenylphosphanyl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Diphenylphosphanyl)methyl]pyridine is a chemical compound characterized by a pyridine ring substituted with a diphenylphosphanyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine and diphenylphosphine.
Reaction Conditions: The reaction involves the nucleophilic substitution of pyridine with diphenylphosphine under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified through recrystallization or chromatographic techniques to achieve the desired purity for industrial applications.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding oxide derivatives.
Reduction: Reduction reactions can reduce the compound to simpler phosphine derivatives.
Substitution: Substitution reactions can replace the diphenylphosphanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxides of the compound.
Reduction Products: Phosphine derivatives.
Substitution Products: Derivatives with different functional groups.
Chemistry:
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The compound can be used to label biomolecules for imaging and tracking studies.
Drug Design: It is explored for its potential use in the design of new pharmaceuticals.
Medicine:
Therapeutics: Research is ongoing to evaluate its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry:
Material Science: The compound is used in the development of advanced materials with specific electronic properties.
Environmental Applications: It is studied for its role in environmental remediation processes.
作用機序
The compound exerts its effects through its ability to act as a ligand, forming complexes with metals. These complexes can then participate in various biochemical and industrial processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal ions to facilitate catalytic reactions or biological processes.
類似化合物との比較
1,3-Bis(diphenylphosphino)propane (DPPP): Similar in structure but with a propane backbone instead of pyridine.
2-(Diphenylphosphino)ethylamine: Contains an ethylamine group instead of pyridine.
Uniqueness:
Pyridine Core: The presence of the pyridine ring in 3-[(Diphenylphosphanyl)methyl]pyridine provides unique electronic and structural properties compared to other similar compounds.
Versatility: Its versatility in catalysis and synthesis makes it a valuable compound in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and versatility make it a compound of great interest in multiple fields.
特性
CAS番号 |
688315-79-9 |
|---|---|
分子式 |
C18H16NP |
分子量 |
277.3 g/mol |
IUPAC名 |
diphenyl(pyridin-3-ylmethyl)phosphane |
InChI |
InChI=1S/C18H16NP/c1-3-9-17(10-4-1)20(18-11-5-2-6-12-18)15-16-8-7-13-19-14-16/h1-14H,15H2 |
InChIキー |
SXIZQCPOEFBPGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CC2=CN=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)

![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)

![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)

